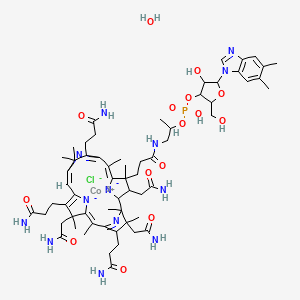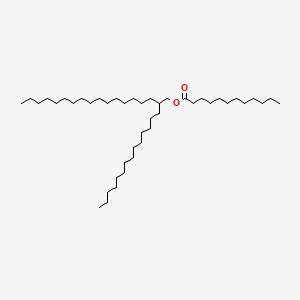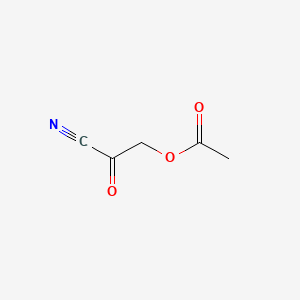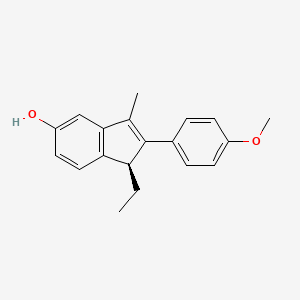
2,3,3,4-Tetramethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,4-Tetramethylhexane is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with several branches of methyl groups. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,4-Tetramethylhexane can be achieved through various methods. One common approach involves the alkylation of smaller alkanes using catalysts under controlled conditions. For example, the reaction of isobutene with isobutane in the presence of a strong acid catalyst can yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. Catalysts such as zeolites or superacids are often employed to facilitate the reaction and increase yield. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,4-Tetramethylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, resulting in compounds like 2,3,3,4-tetramethylhexyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes or alkenes.
Substitution: Halogenated alkanes.
Applications De Recherche Scientifique
2,3,3,4-Tetramethylhexane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography to study the retention indices of alkanes.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3,3,4-Tetramethylhexane depends on its specific application. In chemical reactions, its branched structure influences its reactivity and interaction with other molecules. For example, in oxidation reactions, the presence of multiple methyl groups can affect the stability of intermediates and the formation of final products .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,4-Tetramethylhexane
- 3,3,4,4-Tetramethylhexane
- 2,2,4,4-Tetramethylhexane
Uniqueness
2,3,3,4-Tetramethylhexane is unique due to its specific arrangement of methyl groups, which imparts distinct physical and chemical properties. This unique structure can influence its boiling point, melting point, and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
52897-10-6 |
|---|---|
Formule moléculaire |
C10H22 |
Poids moléculaire |
142.28 g/mol |
Nom IUPAC |
2,3,3,4-tetramethylhexane |
InChI |
InChI=1S/C10H22/c1-7-9(4)10(5,6)8(2)3/h8-9H,7H2,1-6H3 |
Clé InChI |
HIHSOGFAVTVMCY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C)(C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



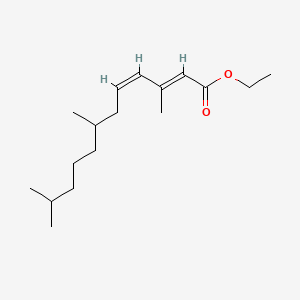
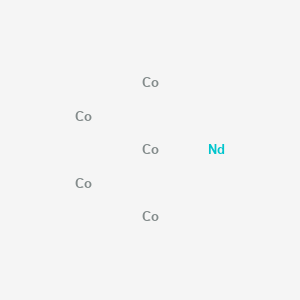


![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

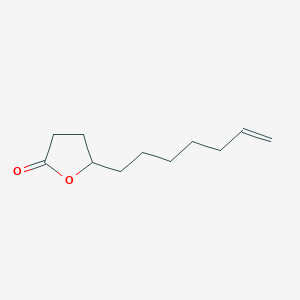

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
